molecular formula C18H20O5 B4709759 PROP-2-EN-1-YL 2-[(3-ETHYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE

PROP-2-EN-1-YL 2-[(3-ETHYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE

Cat. No.: B4709759
M. Wt: 316.3 g/mol
InChI Key: ADVQTSADUPOJLK-UHFFFAOYSA-N
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Description

PROP-2-EN-1-YL 2-[(3-ETHYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE is a complex organic compound with a unique structure that includes a chromenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROP-2-EN-1-YL 2-[(3-ETHYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE typically involves the esterification of 3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-ol with prop-2-en-1-yl acetate. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques, such as column chromatography, ensures the isolation of the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

PROP-2-EN-1-YL 2-[(3-ETHYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the chromenyl moiety to a dihydro derivative.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Dihydro derivatives.

    Substitution: Various esters and amides.

Scientific Research Applications

PROP-2-EN-1-YL 2-[(3-ETHYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of PROP-2-EN-1-YL 2-[(3-ETHYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE involves its interaction with specific molecular targets. The chromenyl moiety can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of inflammatory pathways, providing therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Similar in structure but differ in the presence of the chromenyl moiety.

    Indole derivatives: Share some biological activities but have a different core structure.

    Coumarin derivatives: Structurally related but with variations in the substitution pattern.

Uniqueness

PROP-2-EN-1-YL 2-[(3-ETHYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE is unique due to its specific substitution pattern and the presence of both chromenyl and ester functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

prop-2-enyl 2-(3-ethyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O5/c1-5-9-21-16(19)10-22-15-8-7-14-11(3)13(6-2)18(20)23-17(14)12(15)4/h5,7-8H,1,6,9-10H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVQTSADUPOJLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(C(=C(C=C2)OCC(=O)OCC=C)C)OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PROP-2-EN-1-YL 2-[(3-ETHYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE
Reactant of Route 2
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PROP-2-EN-1-YL 2-[(3-ETHYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE
Reactant of Route 3
PROP-2-EN-1-YL 2-[(3-ETHYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE
Reactant of Route 4
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PROP-2-EN-1-YL 2-[(3-ETHYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE
Reactant of Route 5
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PROP-2-EN-1-YL 2-[(3-ETHYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE
Reactant of Route 6
Reactant of Route 6
PROP-2-EN-1-YL 2-[(3-ETHYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE

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